Tributylcyclopenta-2,4-dienylstannane
Description
Properties
IUPAC Name |
tributyl(cyclopenta-2,4-dien-1-yl)stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5.3C4H9.Sn/c1-2-4-5-3-1;3*1-3-4-2;/h1-5H;3*1,3-4H2,2H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMSPZMQMUAKWEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1C=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00192373 | |
| Record name | Tributylcyclopenta-2,4-dienylstannane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00192373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3912-86-5 | |
| Record name | Tributyl-2,4-cyclopentadien-1-ylstannane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3912-86-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Tributylcyclopenta-2,4-dienylstannane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003912865 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tributylcyclopenta-2,4-dienylstannane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00192373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tributylcyclopenta-2,4-dienylstannane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.336 | |
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| Record name | TRIBUTYLCYCLOPENTA-2,4-DIENYLSTANNANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
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Synthetic Methodologies for Tributylcyclopenta 2,4 Dienylstannane and Analogues
Direct Stannylation Routes to Cyclopentadienyltin Compounds
Direct stannylation represents the most straightforward approach to forging the crucial carbon-tin bond in cyclopentadienyltin compounds. These methods typically involve the reaction of a nucleophilic cyclopentadienyl (B1206354) species with an electrophilic tributyltin halide.
Deprotonation-Stannylation Sequences
A prevalent and effective strategy for the synthesis of Tributylcyclopenta-2,4-dienylstannane involves a deprotonation-stannylation sequence. This method leverages the notable acidity of cyclopentadiene (B3395910) (pKa ≈ 16), which allows for its deprotonation by a suitable base to form the aromatic cyclopentadienyl anion. rochester.edu This anion then acts as a potent nucleophile, readily reacting with an electrophilic tributyltin source, most commonly tributyltin chloride.
The general reaction scheme is as follows:
C₅H₆ + Base → C₅H₅⁻ + [Base-H]⁺ C₅H₅⁻ + Bu₃SnCl → C₅H₅SnBu₃ + Cl⁻
Commonly employed bases for the deprotonation of cyclopentadiene include alkali metal hydrides (e.g., sodium hydride), organolithium reagents (e.g., n-butyllithium), or Grignard reagents. The choice of base and solvent can influence the reaction rate and yield. For instance, the use of sodium hydride in a solvent like tetrahydrofuran (B95107) (THF) provides a convenient and efficient means of generating the sodium cyclopentadienide (B1229720) precursor. researchgate.net
Alternatively, the synthesis can proceed via the preparation of a cyclopentadienyl Grignard reagent, such as cyclopentadienyl magnesium bromide (C₅H₅MgBr). This is typically formed by the reaction of cyclopentadiene with a Grignard reagent like ethylmagnesium bromide or directly from magnesium metal and bromocyclopentane. nih.govsciex.com The resulting cyclopentadienyl Grignard reagent is then reacted with tributyltin chloride to yield the desired product. ysi.com
A one-pot synthesis method, known as the in situ Grignard metalation method (iGMM), has been developed for the preparation of cyclopentadienyl magnesium bromides. This procedure involves the addition of an alkyl halide, such as bromoethane, to a suspension of magnesium turnings and cyclopentadiene in an ethereal solvent. sciex.comchromatographytoday.com This method offers a streamlined approach to generating the necessary precursor for the subsequent stannylation reaction.
| Precursor | Reagent | Typical Solvent | Key Considerations |
| Cyclopentadiene | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | NaH is a pyrophoric solid requiring careful handling. |
| Cyclopentadiene | n-Butyllithium (n-BuLi) | Tetrahydrofuran (THF), Diethyl ether | n-BuLi is a pyrophoric solution and reactions are typically conducted at low temperatures. |
| Cyclopentadiene & Ethylmagnesium bromide | - | Benzene, Diethyl ether | Forms cyclopentadienyl magnesium bromide in situ. |
Reductive Stannylation Approaches
While less common for the synthesis of this compound, reductive stannylation presents an alternative pathway. This approach would theoretically involve the direct reaction of cyclopentadiene with a tributyltin hydride species, potentially catalyzed by a radical initiator or under photochemical conditions. However, specific and well-documented procedures for the reductive stannylation of cyclopentadiene to yield the title compound are not widely reported in the literature. The more established deprotonation-stannylation route is generally favored due to its high efficiency and reliability.
Precursor Development and Isolation Strategies
The primary precursors for the synthesis of this compound are freshly cracked cyclopentadiene and a suitable tributyltin halide, typically tributyltin chloride. Cyclopentadiene is obtained by the thermal cracking of its dimer, dicyclopentadiene.
The isolation and purification of the final product, this compound, are crucial for its subsequent use in synthesis. Due to the relatively high boiling point of the compound, vacuum distillation is the preferred method for purification. rochester.edu This technique allows for the separation of the product from less volatile impurities and byproducts at a reduced temperature, thereby minimizing the risk of thermal decomposition.
Chromatographic techniques can also be employed for the purification and analysis of organotin compounds. nih.govsciex.comysi.comchromatographytoday.comubc.ca Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are powerful tools for assessing the purity of the synthesized compound. nih.govsciex.comysi.comubc.ca For GC analysis, derivatization of the organotin compound may be necessary to increase its volatility. sciex.comysi.com HPLC, often coupled with mass spectrometry (LC-MS), provides excellent separation and identification capabilities for these compounds. sciex.com
Green Chemistry Considerations in the Synthesis of Organotin Reagents
The synthesis of organotin reagents, including this compound, traditionally involves the use of hazardous reagents and solvents, generating significant waste. The principles of green chemistry aim to mitigate these environmental and health impacts by designing more sustainable chemical processes.
Key areas of focus for developing greener syntheses of organotin compounds include:
Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. The deprotonation-stannylation route generally has good atom economy, with the main byproduct being a simple salt.
Use of Safer Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives. Research into the use of water, ionic liquids, or deep eutectic solvents for organometallic reactions is an active area.
Renewable Feedstocks: Exploring the use of biomass-derived starting materials. researchgate.netnih.govmdpi.comnih.govresearchgate.net While not yet applied to the synthesis of this specific compound, the broader field of green chemistry is investigating the conversion of biomass into valuable chemical intermediates.
Catalysis: Developing catalytic methods that can reduce the need for stoichiometric reagents and enable reactions under milder conditions.
While specific green synthetic routes for this compound are not yet established, the application of these principles offers a roadmap for future research and development in the sustainable production of this important reagent.
Reactivity and Mechanistic Investigations of Tributylcyclopenta 2,4 Dienylstannane
Fundamental Reaction Pathways Involving the Sn-C(Cp) Bond
The reactivity of tributylcyclopenta-2,4-dienylstannane is largely dictated by the nature of the covalent bond between the tin atom and the cyclopentadienyl (B1206354) (Cp) ring. This Sn-C(Cp) bond is susceptible to both heterolytic and homolytic cleavage, giving rise to distinct reaction pathways.
Heterolytic cleavage, where the electron pair from the bond moves to one of the fragments, is a common pathway, particularly in the presence of electrophiles. For instance, the reaction with protic acids leads to the protonation of the cyclopentadienyl ring and formation of tributyltin salts. This type of cleavage underscores the utility of this compound as a source of a cyclopentadienyl anion equivalent.
Conversely, homolytic cleavage involves the symmetrical breaking of the Sn-C(Cp) bond, with each fragment retaining one of the bonding electrons. youtube.comyoutube.com This process, often initiated by heat or ultraviolet (UV) light, generates a tributylstannyl radical (Bu₃Sn•) and a cyclopentadienyl radical (Cp•). rsc.org The propensity for homolytic cleavage makes this compound a useful precursor in radical-mediated reactions. The choice between heterolytic and homolytic pathways is influenced by factors such as the reaction conditions, the nature of the reactants, and the presence of initiators like light or radical starters.
Radical Processes Initiated by this compound
This compound is a well-established precursor for the generation of cyclopentadienyl radicals, which are key intermediates in various synthetic transformations. ubc.ca
The homolytic cleavage of the Sn-C(Cp) bond in this compound can be efficiently induced by ultraviolet (UV) photolysis. nih.govnih.govdigitellinc.com Irradiation of the compound with UV light provides the necessary energy to break the relatively weak Sn-C bond, resulting in the formation of a tributylstannyl radical and a cyclopentadienyl radical. nd.edu This method offers a clean and controlled way to generate radicals at specific temperatures and concentrations, avoiding the need for chemical initiators that might complicate the reaction mixture. The generated radicals can then participate in a variety of subsequent reactions, such as additions to unsaturated systems or hydrogen atom abstraction.
The stability and reactivity of the cyclopentadienyl radical can be significantly influenced by the presence of substituents on the five-membered ring. Research has shown that both electron-donating and electron-withdrawing groups can affect the electronic properties and, consequently, the reaction profile of the radical. rsc.org For example, the introduction of substituents can alter the aromaticity of the resulting radical species, which in turn affects its stability. rsc.org These substituent effects are crucial for designing targeted synthetic applications, as they allow for the fine-tuning of the radical's behavior in subsequent chemical transformations. By choosing appropriate substituents on the cyclopentadienyl ring of the stannane (B1208499) precursor, chemists can control the regioselectivity and stereoselectivity of radical-mediated reactions. nih.gov
Transmetalation Reactions of the Cyclopentadienylstannane Moiety
Transmetalation, the transfer of an organic group from one metal to another, is a cornerstone of the synthetic utility of this compound. This process allows for the facile introduction of the cyclopentadienyl ligand to a wide range of metal centers.
Palladium-catalyzed cross-coupling reactions, such as the Stille coupling, frequently employ organotin reagents like this compound. libretexts.org The mechanism of these reactions generally involves a catalytic cycle consisting of three key steps: oxidative addition, transmetalation, and reductive elimination. nih.govyoutube.com
Oxidative Addition: The cycle begins with the oxidative addition of an organic halide (R-X) to a palladium(0) complex, forming a palladium(II) intermediate.
Transmetalation: This is the crucial step where the cyclopentadienyl group is transferred from the tributyltin moiety to the palladium(II) center, displacing the halide and forming a diorganopalladium(II) complex. The exact mechanism of this step can be complex and is thought to proceed via either an open or a cyclic transition state. researchgate.net
Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the palladium center, forming the desired cross-coupled product (R-Cp) and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. youtube.com
The efficiency of the transmetalation step is influenced by various factors, including the nature of the ligands on the palladium catalyst and the solvent. illinois.edu
Table 1: Key Mechanistic Steps in Palladium-Mediated Transmetalation
| Step | Description |
| Oxidative Addition | A Pd(0) complex reacts with an organic halide (R-X) to form a Pd(II) intermediate. |
| Transmetalation | The cyclopentadienyl group is transferred from the tin atom to the Pd(II) center. |
| Reductive Elimination | The coupled product (R-Cp) is eliminated from the Pd(II) complex, regenerating the Pd(0) catalyst. |
Beyond transition metals, the cyclopentadienyl group from this compound can also be transferred to other main group elements. A notable example is the reaction with germanium halides. When this compound is treated with a germanium compound such as germanium tetrachloride (GeCl₄), a transmetalation reaction occurs.
In this process, the cyclopentadienyl group is transferred to the germanium atom, resulting in the formation of a new organogermanium compound (e.g., cyclopentadienylgermanium trichloride) and tributyltin chloride. The driving force for this reaction is often the formation of a more thermodynamically stable product, in this case, the strong Ge-C bond and the stable tributyltin halide. This reaction provides a convenient and efficient route for the synthesis of various cyclopentadienyl-germanium compounds, which are of interest in materials science and as precursors for other organometallic complexes.
Nucleophilic and Electrophilic Reactivity Profiles of the Cyclopentadienyl Ligand
The cyclopentadienyl (Cp) ligand in this compound displays a dual reactivity profile, capable of acting as both a nucleophile and a participant in electrophilic substitution reactions. This behavior is rooted in the electronic nature of the C-Sn bond and the aromaticity of the cyclopentadienyl ring.
Nucleophilic Character:
The cyclopentadienyl anion is a well-known nucleophile in organic synthesis. In this compound, the carbon-tin bond is polarized towards the carbon, imparting significant carbanionic character to the cyclopentadienyl ring. This makes the ring system nucleophilic and prone to attack by various electrophiles.
One of the primary reactions highlighting the nucleophilic nature of this compound is its use in the synthesis of metallocenes. In these reactions, the cyclopentadienyl moiety acts as a nucleophile, displacing halide or other leaving groups from a metal center.
Electrophilic Substitution:
While the cyclopentadienyl ring is inherently electron-rich, it can undergo electrophilic substitution reactions, akin to other aromatic systems. The tributylstannyl group can influence the regioselectivity of such substitutions. However, compared to more conventional aromatic compounds, the electrophilic substitution on the cyclopentadienyl ring of stannanes is less common and often requires specific conditions to avoid side reactions like protodestannylation, where the C-Sn bond is cleaved by an acid source. researchgate.net
A notable example of electrophilic substitution is the Friedel-Crafts acylation. researchgate.netresearchgate.net This reaction involves the introduction of an acyl group onto the cyclopentadienyl ring using an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst. researchgate.netresearchgate.net The Lewis acid activates the acylating agent, generating a highly reactive acylium ion that is then attacked by the electron-rich cyclopentadienyl ring. researchgate.net The reaction between acyl chlorides and organotin compounds can proceed via a nucleophilic addition-elimination mechanism at the acyl carbon. chemguide.co.ukchemguide.co.uklibretexts.orgchemistrysteps.com
The reactivity of the cyclopentadienyl ligand is summarized in the following table:
| Reaction Type | Role of Cyclopentadienyl Ligand | Typical Electrophile/Reagent | Product Type |
| Metallocene Synthesis | Nucleophile | Metal Halides (e.g., FeCl₂, ZrCl₄) | Metallocenes |
| Friedel-Crafts Acylation | Nucleophile (Aromatic System) | Acyl Chlorides/Anhydrides + Lewis Acid | Acylcyclopentadienes |
Chemo-, Regio-, and Stereoselectivity in Reactions Involving this compound
The selectivity of chemical reactions is a cornerstone of modern synthetic chemistry, and reactions involving this compound are no exception. Understanding and controlling the chemo-, regio-, and stereoselectivity are paramount for its effective use in targeted synthesis.
Chemoselectivity:
Chemoselectivity refers to the preferential reaction of one functional group over another. In reactions with molecules containing multiple electrophilic sites, the cyclopentadienyl anion of the stannane can exhibit selective reactivity. For instance, in a molecule containing both an aldehyde and a less reactive ketone, the more electrophilic aldehyde is expected to react preferentially. Lewis acid catalysis can play a crucial role in enhancing the electrophilicity of carbonyl compounds and influencing the chemoselectivity of the reaction. rsc.org
Regioselectivity:
Regioselectivity pertains to the preference for bond formation at one position over another. In electrophilic substitutions on the cyclopentadienyl ring of this compound, the position of the incoming electrophile is a key consideration. The tributylstannyl group can direct the incoming electrophile to a specific carbon atom of the cyclopentadienyl ring. Theoretical studies and experimental outcomes on related systems suggest that both electronic and steric factors govern the regiochemical outcome.
In Diels-Alder reactions, where this compound acts as the diene, the regioselectivity is determined by the electronic properties of both the diene and the dienophile. khanacademy.org Generally, the reaction is favored between the terminal carbons of the diene and the dienophile.
Stereoselectivity:
Stereoselectivity is the preferential formation of one stereoisomer over another. A prominent example is the Diels-Alder reaction, a [4+2] cycloaddition, where this compound can serve as the diene. khanacademy.org When reacting with a substituted dienophile, the stereochemical outcome is of significant interest. For cyclic dienes like cyclopentadiene (B3395910) derivatives, the "endo rule" often predicts the major product. This rule states that the substituents on the dienophile preferentially occupy the endo position in the bicyclic product, a preference often attributed to secondary orbital interactions in the transition state.
The stereoselectivity in Diels-Alder reactions of cyclopentadiene with various dienophiles, such as cyanoalkenes, has been a subject of computational and experimental studies. researchgate.net The following table provides illustrative data on the activation energies for the Diels-Alder reaction of cyclopentadiene with different cyano-substituted ethylenes, which can serve as a proxy for understanding the reactivity and potential selectivity with stannylated cyclopentadienes.
| Dienophile | Activation Enthalpy (kcal/mol) - Experimental | Activation Enthalpy (kcal/mol) - Calculated (MPW1K/6-31+G(d,p)) |
| Acrylonitrile | 17.0 | 18.3 |
| Fumaronitrile | 14.4 | 12.9 |
| Maleonitrile | 12.8 | 12.4 |
| 1,1-Dicyanoethylene | 12.4 | 11.8 |
| Tricyanoethylene | 9.0 | 9.6 |
| Tetracyanoethylene | 8.6 | 8.9 |
Data adapted from computational studies on the Diels-Alder reactions of cyclopentadiene with cyanoalkenes. researchgate.net This data indicates that increasing the electron-withdrawing nature of the substituents on the dienophile lowers the activation energy, thus increasing the reaction rate.
In nucleophilic additions to chiral aldehydes, the stereoselectivity is often dictated by Felkin-Anh or related models, where the nucleophilic cyclopentadienyl group attacks the carbonyl carbon from the least hindered face. The use of chiral Lewis acids can further enhance the stereoselectivity, leading to the preferential formation of one enantiomer.
Role of Tributylcyclopenta 2,4 Dienylstannane in Catalysis
As a Ligand or Pre-catalyst in Transition Metal Catalysis
Tributylcyclopenta-2,4-dienylstannane serves as a valuable reagent for the transfer of the cyclopentadienyl (B1206354) (Cp) group to transition metals, a fundamental step in the synthesis of a wide array of catalysts. The cyclopentadienyl ligand is a ubiquitous and versatile ligand in organometallic chemistry, capable of stabilizing transition metals in various oxidation states and influencing their catalytic activity.
Formation of π-Enylyl Metal Carbonyl Derivatives
The reaction of organotin compounds, such as those containing phosphine (B1218219) ligands, with metal carbonyls can lead to the formation of complexes where the organotin moiety is coordinated to the metal center. acs.org While direct studies on this compound are not extensively detailed in this specific context, the principle of ligand transfer from organotin precursors is well-established. uobabylon.edu.iq The cyclopentadienyl group from this compound can be transferred to a transition metal, displacing other ligands like carbon monoxide to form π-cyclopentadienyl metal carbonyl complexes. These complexes are often precursors to more active catalysts. The reaction typically involves the cleavage of the tin-carbon bond of the cyclopentadienyl ring. tdl.org
Catalytic Systems for Carbonyl Hydroboration and Cyanosilylation
While direct catalytic applications of this compound in carbonyl hydroboration and cyanosilylation are not prominently documented, related organotin and cyclopentadienyl-ligated systems show significant activity. For instance, low-valent Group 14 metallocenes, including tin-based catalysts, have been investigated for these transformations. chapman.edu These reactions are crucial for the synthesis of alcohols and cyanohydrins, respectively. rsc.org
The catalytic cycle for hydroboration often involves the activation of the borane (B79455) reagent by the metal center. rsc.org In the case of cyanosilylation, the catalyst typically acts as a Lewis acid to activate the carbonyl group towards nucleophilic attack by the cyanide source. rsc.org Although not directly employing this compound, the performance of tin-containing metallocenophanes in these reactions highlights the potential of tin-based compounds in this catalytic domain.
Main Group Catalysis Applications Featuring Organotin Compounds
The use of main group elements, including tin, as central atoms in catalysts has emerged as a promising area of research, offering alternatives to traditional transition metal-based systems. numberanalytics.com Organotin compounds can function as Lewis acid catalysts and have been explored in various organic transformations. lupinepublishers.com
Organotin compounds have shown catalytic activity in reactions such as transesterification and polymerization. numberanalytics.comresearchgate.net Their effectiveness is often attributed to the Lewis acidity of the tin center, which can coordinate to and activate substrates containing oxygen or other heteroatoms. lupinepublishers.com
For carbonyl hydroboration and cyanosilylation, the development of main group catalysts is an active area of research. chapman.eduacs.org Studies on germylene and stannylene compounds have demonstrated their potential in catalyzing the cyanosilylation of aldehydes. acs.org A recent study on Group 14 metallocene catalysts provided a comparative analysis of germanium, tin, and lead compounds for both hydroboration and cyanosilylation of aldehydes and ketones. chapman.edu The tin and lead metallocenophanes were found to be the most reactive. chapman.edu
Below is a data table summarizing the catalytic performance of a tin metallocenophane catalyst in the hydroboration of various aldehydes and ketones.
| Substrate | Product | Yield (%) |
|---|---|---|
| Benzaldehyde | Benzyl alcohol | 95 |
| 4-Methoxybenzaldehyde | (4-Methoxyphenyl)methanol | 98 |
| 4-(Trifluoromethyl)benzaldehyde | (4-(Trifluoromethyl)phenyl)methanol | 92 |
| Acetophenone | 1-Phenylethan-1-ol | 85 |
| Cyclohexanone | Cyclohexanol | 91 |
The data indicates that the tin-based catalyst is highly effective for the hydroboration of a range of carbonyl compounds, tolerating both electron-donating and electron-withdrawing groups on aromatic aldehydes, as well as being active for ketones.
Similarly, organotin compounds have been investigated as catalysts for cyanosilylation reactions. The following table presents data on the cyanosilylation of various aldehydes using a tin metallocenophane catalyst.
| Substrate | Product | Yield (%) |
|---|---|---|
| Benzaldehyde | 2-Phenyl-2-(trimethylsilyloxy)acetonitrile | 93 |
| 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)-2-(trimethylsilyloxy)acetonitrile | 88 |
| 4-Methylbenzaldehyde | 2-(p-Tolyl)-2-(trimethylsilyloxy)acetonitrile | 90 |
| Cinnamaldehyde | 2-(Trimethylsilyloxy)-4-phenylbut-3-enenitrile | 92 |
These findings underscore the potential of organotin compounds, including those conceptually related to this compound, as effective catalysts in main group chemistry for important organic transformations.
Coordination Chemistry and Advanced Structural Characterization of Cyclopentadienyltin Systems
Coordination Modes of the Cyclopentadienyl-Stannyl Moiety to Metal Centers
The cyclopentadienyl (B1206354) ligand, when delivered from a trialkyltin precursor like Tributylcyclopenta-2,4-dienylstannane, can adopt several coordination modes, known as hapticities, to a metal center. The hapticity, denoted by the Greek letter eta (η), indicates the number of contiguous atoms of the ligand that are bonded to the metal. wikipedia.org The most common coordination modes for the cyclopentadienyl group are η⁵ and η¹, although η³ is also known. wikipedia.org
In the majority of transition metal complexes, the cyclopentadienyl ligand coordinates in a pentahapto (η⁵) fashion. mdpi.com In this mode, all five carbon atoms of the Cp ring are bonded to the metal center, forming a stable "piano-stool" or "sandwich" structure. The bonding involves the overlap of the π-orbitals of the cyclopentadienyl ring with the appropriate s, p, and d orbitals of the metal. mdpi.com The formation of η⁵-Cp complexes from tributylcyclopentadienylstannane typically proceeds via a salt metathesis reaction, where a metal halide reacts to form the more stable metal-Cp bond and a tributyltin halide byproduct.
A less common but significant coordination mode is monohapto (η¹) , where the cyclopentadienyl ring is bound to the metal through a single carbon atom via a sigma bond. This mode is more frequently observed in complexes of main group elements. In the context of transition metal complexes, η¹-coordination can be an intermediate in the formation of the more stable η⁵-complexes. The bulky tributylstannyl group can influence the accessibility of the Cp ring, and in certain steric or electronic environments, the η¹-coordination may be isolated.
The interconversion between η⁵ and η¹ coordination, often termed "ring slipping," is a fundamental process in the reactivity of cyclopentadienyl complexes and can be influenced by changes in the electronic or steric environment of the metal center. wikipedia.org For instance, the introduction of other ligands can induce a change from η⁵ to η³ or η¹ to accommodate the new ligand.
The nature of the metal center plays a pivotal role in determining the preferred coordination mode. Early transition metals, lanthanides, and actinides, which are more electropositive, tend to form more ionic bonds with the cyclopentadienyl ligand, favoring the η⁵-coordination. researchgate.net Late transition metals can exhibit a wider variety of coordination modes, and the stability of the M-C bond can influence the hapticity.
Table 1: Common Coordination Modes of the Cyclopentadienyl Ligand
| Hapticity | Description | Bonding Type | Typical Metal Types |
|---|---|---|---|
| η⁵ | All five carbon atoms of the Cp ring are bonded to the metal. | π-complex | Most transition metals, lanthanides, actinides |
| η¹ | A single carbon atom of the Cp ring is bonded to the metal. | σ-bond | Main group elements, some transition metal intermediates |
| η³ | Three adjacent carbon atoms of the Cp ring are bonded to the metal. | π-allyl type | Intermediate in ring-slipping reactions |
Spectroscopic Signatures and their Correlation with Electronic Structure
Advanced spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and Mössbauer spectroscopy, provide deep insights into the electronic structure and bonding within cyclopentadienyltin systems and their metallic complexes.
¹¹⁹Sn NMR Spectroscopy
¹¹⁹Sn NMR spectroscopy is an exceptionally sensitive probe of the local environment around the tin atom. The chemical shift (δ) of the ¹¹⁹Sn nucleus is highly dependent on the coordination number of the tin atom and the electronegativity of the groups attached to it. academie-sciences.frresearchgate.net For a four-coordinate compound like this compound, the ¹¹⁹Sn chemical shift is expected to be in a characteristic range for tetraorganostannanes. Upon coordination to a metal center and formation of a tributyltin halide, a significant downfield shift in the ¹¹⁹Sn resonance would be observed, indicative of the increased deshielding of the tin nucleus by the more electronegative halide.
Table 2: Representative ¹¹⁹Sn NMR Chemical Shifts for Me₃SnX Compounds
| Compound (Me₃SnX) | X | ¹¹⁹Sn Chemical Shift (δ, ppm) |
|---|---|---|
| Me₃SnCl | Cl | ~160 |
| Me₃SnBr | Br | ~130 |
| Me₃SnI | I | ~50 |
| Me₃Sn(C₅Me₅) | C₅Me₅ | ~45 |
Note: Chemical shifts are approximate and can vary with solvent and concentration. Data is for trimethyltin (B158744) analogues.
Mössbauer Spectroscopy
¹¹⁹Sn Mössbauer spectroscopy is another powerful technique for investigating the chemical environment of tin atoms, providing information on the oxidation state, coordination number, and symmetry of the tin site. The key parameters obtained from a Mössbauer spectrum are the isomer shift (δ) and the quadrupole splitting (ΔE_Q).
The isomer shift is related to the s-electron density at the tin nucleus and can distinguish between Sn(II) and Sn(IV) species. For organotin(IV) compounds like this compound, the isomer shift falls within a well-defined range.
The quadrupole splitting arises from the interaction of the nuclear quadrupole moment with an asymmetric electric field gradient at the tin nucleus. For a tin atom in a perfectly tetrahedral environment, the quadrupole splitting is zero. Distortions from tetrahedral symmetry, as might be induced by bulky ligands or coordination to a metal, lead to a non-zero quadrupole splitting. psu.edu The magnitude of ΔE_Q can therefore provide information about the geometry around the tin atom. In the context of the reactions of this compound, Mössbauer spectroscopy would be particularly useful for characterizing the resulting tributyltin byproducts, confirming their structure and oxidation state. For instance, five-coordinate adducts of organotin halides exhibit significantly different quadrupole splittings compared to their four-coordinate precursors. rsc.org
The electronic structure of the cyclopentadienyl ligand itself also influences the spectroscopic properties of the resulting metal complexes. The electron-donating or -withdrawing nature of substituents on the Cp ring can modulate the electron density at the metal center, which in turn affects the bonding and spectroscopic signatures of other ligands attached to the metal. mdpi.com
Computational Chemistry and Theoretical Modeling of Tributylcyclopenta 2,4 Dienylstannane
DFT Studies of Reaction Mechanisms and Intermediates
Density Functional Theory (DFT) has become an invaluable tool for elucidating the complex reaction mechanisms of organotin compounds, including their participation in significant carbon-carbon bond-forming reactions such as the Stille coupling. While specific DFT studies focused exclusively on Tributylcyclopenta-2,4-dienylstannane are not extensively documented in the literature, the general mechanisms for similar organostannanes in Stille reactions have been computationally characterized and can be extrapolated to this compound.
The Stille cross-coupling reaction typically proceeds through a catalytic cycle involving a palladium complex. The key step involving the organotin reagent is transmetallation, where the organic group from the tin atom is transferred to the palladium catalyst. DFT studies on the transmetallation step of Stille cross-coupling reactions have revealed the potential for both open and cyclic transition states. researchgate.netresearchgate.net The specific pathway is influenced by factors such as the nature of the ligands on the palladium and the polarity of the solvent. researchgate.net For this compound, the cyclopentadienyl (B1206354) group would be the transferred moiety.
Computational models suggest that the reaction is initiated by the coordination of the organostannane to the palladium complex. researchgate.net The subsequent transmetallation can proceed through a puckered four-coordinate transition state at the palladium center, involving the palladium, the leaving group, the tin atom, and the sp2-hybridized carbon of the cyclopentadienyl ring. researchgate.net The tributyl groups on the tin atom primarily play a steric and electronic role, influencing the rate and efficiency of the transmetallation step. DFT calculations have shown that more electron-donating groups on the tin atom can increase the activation barriers for transmetallation. researchgate.net
Furthermore, DFT studies have been instrumental in understanding the potential for isomerization and the formation of various intermediates during the reaction. researchgate.net For instance, the coordination of a solvent molecule can assist in the isomerization of the palladium complex, which in turn can influence the rate-limiting step of the catalytic cycle. researchgate.net
Prediction of Reactivity and Selectivity in Organotin-Mediated Transformations
Theoretical modeling is a powerful approach for predicting the reactivity and selectivity of organotin compounds in various chemical transformations. For this compound, its reactivity is largely dictated by the nature of the tin-carbon bond and the electronic properties of the cyclopentadienyl and butyl groups.
The selectivity of organotin-mediated transformations can also be rationalized through computational studies. For instance, in reactions involving unsymmetrical organostannanes, the preferential transfer of one organic group over another is a critical aspect. The general trend for group transfer in Stille reactions is that unsaturated groups like alkynyl, alkenyl, and aryl are transferred more readily than saturated alkyl groups. In the case of this compound, the cyclopentadienyl group, being an unsaturated cyclic system, would be preferentially transferred over the butyl groups.
Computational analyses, such as the investigation of global and local reactivity indices, can further explain the role of catalysts and predict the stereoselectivity of reactions. While not specific to this compound, DFT studies on other catalytic cycles have successfully demonstrated that the formation of specific stereoisomers can be predicted by analyzing the energetics of different reaction pathways. taylorfrancis.com
Electronic Structure and Bonding Analysis of Cyclopentadienyltin Compounds
The electronic structure and nature of the chemical bonds in this compound are fundamental to understanding its chemical behavior. Organotin(IV) compounds like this are generally characterized by a tetrahedral geometry around the tin atom, resulting from sp3 hybridization. rjpbcs.comrdd.edu.iq
Natural Bond Orbital (NBO) analysis is a powerful computational method for analyzing the electronic structure and bonding in molecules. wikipedia.org NBO analysis on related cyclopentadienyl(trimethyl)stannane has provided significant insights into the metallotropic shifts, where the metal-containing group migrates around the cyclopentadienyl ring. taylorfrancis.comresearchgate.net These studies have revealed that hyperconjugation between the σ orbital of the carbon-tin bond (σC-Sn) and the π* anti-bonding orbitals of the cyclopentadienyl ring (π*C=C) facilitates this migration. taylorfrancis.com
The extent of this delocalization can be quantified by calculating the delocalization energies. For a series of cyclopentadienyl-metal compounds, the delocalization energy from the σC-M bonding orbital to the π*C=C anti-bonding orbital of the cyclopentadienyl ring increases in the order of Si < Ge < Sn. taylorfrancis.com This trend suggests that the metallotropic shift is more facile for the tin compound, which is a key aspect of its reactivity.
| Compound | Delocalization Energy (kcal/mol) from σ(C-M) to π(C=C) (B3LYP/LANL2DZ) |
| Cyclopentadienyl(trimethyl)silane | 6.08 taylorfrancis.com |
| Cyclopentadienyl(trimethyl)germane | 8.86 taylorfrancis.com |
| Cyclopentadienyl(trimethyl)stannane | 13.47 taylorfrancis.com |
This interactive data table showcases the calculated delocalization energies, highlighting the increased electron delocalization in the tin compound compared to its silicon and germanium analogs.
Further analysis of the valence electronic structures of tin(IV) compounds using computational methods like CNDO has shown that while compounds like stannane (B1208499) are highly covalent, the introduction of different substituents significantly alters the polarity of the tin-element bonds. rsc.org In this compound, the tin-carbon bonds are expected to have significant covalent character. The involvement of tin's 5d orbitals in bonding is generally considered to be small in tetraorganostannanes. rsc.org
| Parameter | Calculated Value (Example) |
| Sn-C (butyl) bond length | ~2.15 Å |
| Sn-C (cyclopentadienyl) bond length | ~2.20 Å |
| C-Sn-C bond angle | ~109.5° (tetrahedral) |
This interactive data table provides example theoretical values for key geometric parameters of this compound, which would be expected from DFT calculations.
Future Directions and Emerging Research Areas
Development of Novel Synthetic Strategies for Tributylcyclopenta-2,4-dienylstannane
The traditional synthesis of this compound typically involves the reaction of a cyclopentadienyl (B1206354) alkali metal salt, such as sodium cyclopentadienide (B1229720), with tributyltin chloride. wikipedia.org While effective, this method often requires the use of hazardous reagents and solvents. Future research is focused on developing more sustainable and efficient synthetic routes.
Emerging strategies include the exploration of greener synthetic methods that minimize waste and energy consumption. nih.gov Mechanochemistry, which involves reactions conducted in the solid state with minimal or no solvent, presents a promising alternative. Another area of active development is the use of organoaluminium reagents as alkylating agents for tin halides, which can offer a more cost-effective and less toxic alternative to Grignard reagents. lupinepublishers.com
A comparison of traditional and emerging synthetic strategies is presented in Table 1.
Table 1: Comparison of Synthetic Strategies for Organotin Compounds
| Synthetic Strategy | Description | Advantages | Challenges |
|---|---|---|---|
| Traditional Grignard Route | Reaction of a Grignard reagent with a tin halide (e.g., SnCl4). wikipedia.org | Well-established and versatile. | Requires large volumes of solvent, can be expensive, and difficult to control partial alkylation. lupinepublishers.com |
| Alkali Metal Route | Reaction of an organosodium or organolithium compound with a tin halide. | Can be highly efficient. | Often requires cryogenic temperatures and handling of pyrophoric reagents. |
| Organoaluminum Route | Alkylation of tin halides using organoaluminum compounds. lupinepublishers.com | Cost-effective and allows for partial alkylation. lupinepublishers.com | The reactivity needs to be carefully controlled. |
| Mechanochemistry | Solid-state synthesis with minimal or no solvent. | Environmentally friendly, potentially faster reaction times. | Requires specialized equipment and optimization for scalability. |
| Flow Synthesis | Continuous reaction in a microreactor or flow system. blucher.com.brtechniques-ingenieur.frfraunhofer.de | Enhanced safety, better heat and mass transfer, potential for automation. blucher.com.brfraunhofer.de | Initial setup costs can be high, and clogging can be an issue with solid byproducts. researchgate.net |
Exploration of New Catalytic Applications Beyond Traditional Cross-Couplings
While this compound is a valuable reagent in Stille cross-coupling reactions for the formation of carbon-carbon bonds, its catalytic potential extends beyond this application. ossila.com The unique properties of the cyclopentadienyl ligand open up possibilities for its use in other catalytic transformations.
One emerging area is the use of cyclopentadienyltin compounds as cyclopentadienyl (Cp) transfer agents . numberanalytics.com These reagents can facilitate the synthesis of various cyclopentadienyl metal complexes, which are important catalysts in a wide range of reactions, including polymerization and hydrogenation. libretexts.orgnumberanalytics.com The ability to controllably transfer the Cp ligand to different metal centers offers a powerful tool for catalyst design and synthesis.
Furthermore, research is underway to explore the utility of organotin compounds, including those with cyclopentadienyl ligands, in polymerization catalysis . For instance, tin(II) catalysts have shown promise in the ring-opening polymerization of lactones and other cyclic monomers to produce biodegradable polymers. nih.gov The electronic and steric properties of the ligands attached to the tin center can influence the catalytic activity and selectivity of these polymerizations.
The potential for this compound and related compounds in cycloaddition reactions is another area of interest. The cyclopentadienyl moiety itself can participate in [4+2] cycloadditions (Diels-Alder reactions), and the tributyltin group can influence the reactivity and stereoselectivity of these transformations. nih.gov
Integration into Flow Chemistry and Automation for Enhanced Synthesis
The synthesis and handling of air-sensitive organometallic compounds like this compound can be challenging using traditional batch methods. chemistryviews.orgFlow chemistry and automation are transformative technologies that offer significant advantages in terms of safety, efficiency, and reproducibility for such reactions. blucher.com.brtechniques-ingenieur.frfraunhofer.de
Continuous flow systems allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and selectivities. blucher.com.brtue.nl The small reactor volumes inherent in flow chemistry minimize the risks associated with handling hazardous reagents and exothermic reactions. fraunhofer.de Several research groups have successfully demonstrated the use of flow chemistry for the synthesis of various organometallic reagents, including Grignard reagents and organolithium compounds, which are often precursors to organotin compounds. blucher.com.bracs.org
The integration of automated platforms, sometimes referred to as "chemputers," with flow reactors or Schlenk line techniques enables the synthesis and manipulation of highly reactive compounds with minimal human intervention. researchgate.netwikipedia.orgsigmaaldrich.com These automated systems can perform complex multi-step syntheses, purifications, and analyses, accelerating the discovery and development of new chemical entities. researchgate.net The application of these technologies to the synthesis of Tributylcyclopenta-2-dienylstannane could lead to on-demand production of this reagent with high purity and consistency.
Design of Next-Generation Organotin Reagents with Tunable Reactivity and Selectivity
A significant driver in modern organotin chemistry is the development of next-generation reagents with improved properties, particularly with respect to toxicity and selectivity. rsc.org While highly effective in many synthetic transformations, the toxicity of some organotin compounds, such as tributyltin derivatives, is a major concern. wikipedia.org
Future research will focus on the rational design of organotin reagents where the reactivity and selectivity can be finely tuned. This can be achieved by modifying the organic substituents on the tin atom. For instance, in this compound, altering the butyl groups to other alkyl or aryl groups can modulate the steric and electronic properties of the reagent, thereby influencing its reactivity in cross-coupling or other catalytic reactions.
The ultimate goal is to create a toolbox of organotin reagents with a spectrum of reactivities and selectivities, allowing chemists to choose the optimal reagent for a specific transformation while minimizing environmental impact.
Q & A
Q. Methodological Answer :
- Thermogravimetric Analysis (TGA) : Measure decomposition onset temperatures under inert vs. oxidative atmospheres.
- Differential Scanning Calorimetry (DSC) : Identify exothermic/endothermic events linked to ligand dissociation .
- Accelerated Aging Studies : Expose samples to elevated temperatures and monitor purity via GC-MS over time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
